molecular formula C24H20O6 B1329261 Glyceryl tribenzoate CAS No. 614-33-5

Glyceryl tribenzoate

Cat. No. B1329261
CAS RN: 614-33-5
M. Wt: 404.4 g/mol
InChI Key: HIZCTWCPHWUPFU-UHFFFAOYSA-N
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Description

Glyceryl Tribenzoate: Description and Synthesis Analysis

Glyceryl tribenzoate (GTB) is a compound derived from glycerol, which is a green, biodegradable, and reusable medium for organic synthesis. GTB has been identified as a flavoring ingredient and has potential applications in various industries, including food, cosmetics, and healthcare . The synthesis of GTB involves the esterification of glycerol, and optimization of this process has been studied to improve yields and product composition. The highest yield was achieved under specific conditions, including temperature and catalyst concentration, as determined by Central Composite Design (CCD) .

Molecular Structure Analysis

The molecular structure of GTB is characterized by the esterification of glycerol with benzoic acid. The structure has been confirmed through spectroscopic methods such as FTIR analysis, which shows characteristic peaks corresponding to the ester functional group . This molecular arrangement imparts certain physical and chemical properties to GTB, making it suitable for its various applications.

Chemical Reactions Analysis

GTB has been studied in the context of its chemical reactivity, particularly in relation to its potential as a neuroprotective agent. In a study involving mice with controlled cortical impact injury, GTB was shown to decrease the activation of microglia and astrocytes, inhibit the expression of inducible nitric oxide synthase (iNOS), and protect synaptic maturation in the hippocampus . Additionally, GTB has been explored for its effects on experimental allergic encephalomyelitis (EAE), an animal model of multiple sclerosis, where it suppressed clinical symptoms and inflammation, and upregulated TGF-β, suggesting a role in immune regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of GTB and related glycerol derivatives have been extensively studied. Glycerol itself serves as a green solvent with high product yields and selectivities in various organic reactions . The enzymatic synthesis of poly(glycerol adipate) (PGA) from glycerol demonstrates the versatility of glycerol derivatives, with the ability to control molecular weight and branching to tailor properties for specific applications, such as in healthcare . GTB's properties, such as its solubility and biodegradability, make it an environmentally friendly alternative to traditional solvents and additives derived from petroleum .

Scientific Research Applications

Neuroprotection in Traumatic Brain Injury

Glyceryl tribenzoate (GTB), a flavoring ingredient, shows potential in ameliorating traumatic brain injury (TBI). A study demonstrated that oral administration of GTB in mice reduced microglia and astrocyte activation, inhibited inducible nitric oxide synthase expression, and decreased the lesion cavity size in the brain. Furthermore, GTB improved locomotor functions and protected spatial learning and memory in TBI mice, suggesting its neuroprotective properties (Rangasamy, Poddar, & Pahan, 2023).

Applications in Experimental Models of Multiple Sclerosis

In experimental models of multiple sclerosis (MS), GTB demonstrated effectiveness in reducing symptoms of experimental allergic encephalomyelitis (EAE), an animal model of MS. Oral administration of GTB in mice suppressed clinical symptoms, attenuated perivascular cuffing, inhibited inflammation, and stopped demyelination in the central nervous system. The study suggests GTB could be a potential therapy for MS patients (Mondal, Dasarathi, & Pahan, 2017).

Potential in Huntington's Disease Treatment

GTB, as a food flavoring ingredient, has shown promise in alleviating Huntington's disease pathology in a transgenic mouse model. Oral GTB administration reduced mutant huntingtin levels and glial cell activation, and improved motor performance, highlighting its potential for repurposing in Huntington's disease treatment (Dutta, Majumder, Paidi, & Pahan, 2021).

Use in Polymer Industry

GTB has been identified as a plasticizer for the polymer industry. Research comparing GTB with other plasticizers in poly(lactic acid) showed that it has a distinct plasticizing effect, indicating its utility in materials science and engineering (Wan, Lin, & Tu, 2016).

Role in Parkinson's Disease Models

A study explored GTB's effectiveness in protecting dopaminergic neurons in parkinsonian pathologies in MPTP-induced animal models. GTB treatment inhibited glial inflammation, protected nigral tyrosine hydroxylase cells, striatal dopamine levels, and improved motor behavior in hemiparkinsonian monkeys. This underscores the potential of GTB as a therapeutic agent for Parkinson’s disease (Rangasamy et al., 2022).

Analysis in Adipose Tissues

GTB has been used in gas chromatographic methods for determining glycerol in adiposetissues. This method involves converting glycerol into a tribenzoate derivative and analyzing it through gas-liquid chromatography, highlighting GTB's role in biochemical analysis and research (Decroix, Gobert, & De Deurwaerder, 1968).

Synthesis and Characterization

In the field of chemical synthesis, research has been conducted on the esterification process to create glyceryl tribenzoate, illustrating its importance in chemical manufacturing. This process is significant for producing compounds used in various industries like food additives and water repellent materials (MutiaraValentina, Martina, & Masyithah, 2016).

Application in Biodiesel Analysis

GTB has been utilized in a high-performance liquid chromatography method for quantifying glycerol in biodiesel samples. This method involves converting glycerol into GTB for sensitive detection, demonstrating its application in biofuel research and quality control (Ahmed, Khan, Hashim, & Musharraf, 2015).

In Nail Polish Formulations

GTB has been used as part of a unique patented resin system in nail polish formulations, replacing toluenesulfonamide/formaldehyde resin. This indicates GTB's application in cosmetic formulations, contributing to hypoallergenic products (Levy, 1998).

properties

IUPAC Name

2,3-dibenzoyloxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c25-22(18-10-4-1-5-11-18)28-16-21(30-24(27)20-14-8-3-9-15-20)17-29-23(26)19-12-6-2-7-13-19/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZCTWCPHWUPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862290
Record name Glycerol tribenzoate
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Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Solid, white crystalline solid with little or no odour
Record name 1,2,3-Propanetriol, 1,2,3-tribenzoate
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Record name Glycerol tribenzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Glyceryl tribenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

very slightly, insoluble in water; some solubility in organic solvents, slightly soluble at room temperature (in ethanol)
Record name Glycerol tribenzoate
Source Human Metabolome Database (HMDB)
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Record name Glyceryl tribenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Glyceryl tribenzoate

CAS RN

614-33-5
Record name Glyceryl tribenzoate
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Record name Tribenzoin
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Record name Glycerol Tribenzoate
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Record name 1,2,3-Propanetriol, 1,2,3-tribenzoate
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Record name Glycerol tribenzoate
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Record name Glycerol tribenzoate
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Record name TRIBENZOIN
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Record name Glycerol tribenzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name Glycerol tribenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
S Mondal, S Dasarathi, K Pahan - Journal of clinical & cellular …, 2017 - ncbi.nlm.nih.gov
… Here, we have explored a novel use of glyceryl tribenzoate (GTB), a flavoring ingredient, in ameliorating the disease process of experimental allergic encephalomyelitis (EAE), an …
Number of citations: 9 www.ncbi.nlm.nih.gov
SB Rangasamy, J Poddar, K Pahan - International Journal of Molecular …, 2023 - mdpi.com
… This study highlights the use of glyceryl tribenzoate (GTB), a flavoring ingredient, in ameliorating the disease process of controlled cortical impact (CCI)-induced TBI in mice. Oral …
Number of citations: 1 www.mdpi.com
D Dutta, M Majumder, RK Paidi, K Pahan - Neurobiology of disease, 2021 - Elsevier
… This study underlines the importance of glyceryl tribenzoate (GTB), an FDA-approved food flavoring ingredient, in alleviating HD pathology in transgenic N171-82Q mouse model. Oral …
Number of citations: 14 www.sciencedirect.com
SB Rangasamy, D Dutta, S Mondal… - NeuroImmune …, 2022 - degruyter.com
… Parkinson’s disease (PD) is the second most prevalent neurodegenerative disease and this study underlines the significance of a small molecule glyceryl tribenzoate (GTB), a FDA …
Number of citations: 2 www.degruyter.com
T Wan, Y Lin, Y Tu - Polymer Engineering & Science, 2016 - Wiley Online Library
The aim of this article is to compare the plasticizing effect of different plasticizers on poly(lactic acid) (PLA) including glyceryl tribenzoate (GTB), dipropylene glycol dibenzoate (DPGDB), …
Number of citations: 7 onlinelibrary.wiley.com
S Pahan, S Dasarathi, K Pahan - Journal of clinical & experimental …, 2021 - ncbi.nlm.nih.gov
… Recent studies demonstrate that glyceryl tribenzoate (GTB), a white crystalline chemical compound, has the potency to inhibit the pathogenesis of autoimmune and neurodegenerative …
Number of citations: 2 www.ncbi.nlm.nih.gov
Y Dong, Y Ma, K Yan, L Shen, X Wang, Y Xu… - … of Chromatography B, 2014 - Elsevier
… the matrix factor of the glyceryl tribenzoate by the matrix factor of the IS, benzene-1,3,5-triyl tribenzoate (since d 5 -glyceryl tribenzoate was not commercial available) for each sample. …
Number of citations: 17 www.sciencedirect.com
MA Ahmed, I Khan, J Hashim, SG Musharraf - Analytical Methods, 2015 - pubs.rsc.org
… This paper describes the quantification of glycerol through its conversion into a UV active derivative, glyceryl tribenzoate (GTB) using benzoyl chloride and copper chloride as a catalyst …
Number of citations: 7 pubs.rsc.org
Y Dong, K Yan, Y Ma, Z Yang, J Zhao, J Ding - Journal of Chromatography …, 2016 - Elsevier
… Acetonitrile, n-hexane, glycerol, d 5 -glycerol (internal standard, 98%), d-mannitol, d-sorbitol, d-altritol, benzoyl chloride and glyceryl tribenzoate of HPLC grade, were obtained from …
Number of citations: 10 www.sciencedirect.com
C Zheng, F Liu, K Xu, Y Wu… - Journal of Applied …, 2022 - Wiley Online Library
… The encapsulation rate directly reflects whether ethyl cellulose can effectively encapsulate glyceryl tribenzoate to form excellent microcapsules. The encapsulation rate was tested using …
Number of citations: 1 onlinelibrary.wiley.com

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